1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol

Übersicht

Beschreibung

1,2-Dilauroyl-3-Myristoyl-rac-glycerol is a triacylglycerol compound that contains lauric acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position . This compound is found in natural sources such as date seed oil and human breast milk . It is a medium carbon chain glyceride and is used in the synthesis of functional edible oils .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Dilauroyl-3-Myristoyl-rac-glycerol can be synthesized through esterification reactions involving lauric acid and myristic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of 1,2-Dilauroyl-3-Myristoyl-rac-glycerol involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the product. The process may also include purification steps such as distillation and crystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dilauroyl-3-Myristoyl-rac-glycerol undergoes various chemical reactions, including:

Hydrolysis: This reaction breaks down the compound into its constituent fatty acids and glycerol.

Oxidation: The compound can be oxidized to form peroxides and other oxidation products.

Transesterification: This reaction involves the exchange of ester groups between different glycerides.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using water and an acid or base catalyst.

Oxidation: Performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Transesterification: Requires an alcohol (e.g., methanol) and a catalyst such as sodium methoxide.

Major Products Formed:

Hydrolysis: Lauric acid, myristic acid, and glycerol.

Oxidation: Various oxidation products, including peroxides.

Transesterification: Different glycerides and esters.

Wissenschaftliche Forschungsanwendungen

1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol has several significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

- Model Compound : It serves as a model compound for studying lipid chemistry and the behavior of triacylglycerols. Its unique structure allows researchers to investigate the physical and chemical properties of similar lipid molecules.

- Reaction Studies : The compound can undergo various chemical reactions such as hydrolysis, oxidation, and transesterification, making it useful for studying reaction mechanisms and kinetics.

Biology

- Lipid Metabolism : Research indicates that this compound plays a role in lipid metabolism. Its fatty acid components can be hydrolyzed by lipases, releasing medium-chain fatty acids that are rapidly absorbed and metabolized for energy.

- Nutritional Studies : Its presence in human breast milk highlights its importance in nutrition and metabolism, making it a subject of interest for studies on infant nutrition.

Medicine

- Drug Delivery Systems : Due to its biocompatibility and ability to form emulsions, 1,2-didodecanoyl-3-tetradecanoyl-rac-glycerol is being explored for use in drug delivery systems. The compound can encapsulate therapeutic agents, enhancing their solubility and bioavailability.

Industry

- Functional Edible Oils : It is utilized in the formulation of functional edible oils that provide health benefits beyond basic nutrition. The medium-chain fatty acids present in the compound are known for their metabolic advantages.

- Cosmetic Formulations : The compound is also included in cosmetic products due to its emollient properties, contributing to skin hydration and texture improvement.

Case Study 1: Lipid Metabolism Research

A study examining the metabolic pathways of medium-chain fatty acids found that this compound can significantly influence energy metabolism. Researchers observed that when administered to subjects, it led to increased energy expenditure compared to long-chain fatty acids. This suggests potential applications in dietary formulations aimed at weight management.

Case Study 2: Drug Delivery Applications

In a clinical trial investigating novel drug delivery systems, researchers utilized this compound as a carrier for hydrophobic drugs. The results indicated enhanced absorption rates and improved therapeutic efficacy compared to traditional delivery methods. This highlights its potential role in pharmaceutical applications.

Wirkmechanismus

The mechanism of action of 1,2-Dilauroyl-3-Myristoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release lauric acid and myristic acid, which are then utilized in various metabolic processes. The compound’s medium-chain fatty acids are known to be rapidly absorbed and metabolized, providing a quick source of energy .

Vergleich Mit ähnlichen Verbindungen

1,2-Dimyristoyl-3-lauroyl-rac-glycerol: Contains myristic acid at the sn-1 and sn-2 positions and lauric acid at the sn-3 position.

1,3-Dilinoleoyl-2-Stearoyl Glycerol: Contains linoleic acid and stearic acid in different positions.

Uniqueness: 1,2-Dilauroyl-3-Myristoyl-rac-glycerol is unique due to its specific combination of lauric acid and myristic acid, which imparts distinct physical and chemical properties. Its presence in human breast milk and its use in functional edible oils highlight its importance in both biological and industrial contexts .

Biologische Aktivität

1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol, a glycerolipid compound, is recognized for its potential biological activities. This compound is part of the class of triacylglycerols, which are important in various biological processes, including energy storage and cellular signaling. Understanding its biological activity is crucial for exploring its applications in pharmacology and biotechnology.

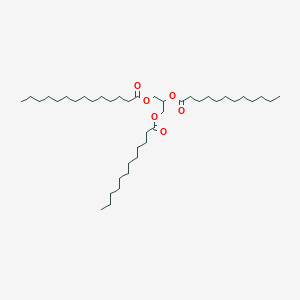

Chemical Structure and Properties

The molecular formula of this compound is C₄₁H₇₈O₆. It consists of two dodecanoyl (C12) chains and one tetradecanoyl (C14) chain attached to a glycerol backbone. This structure contributes to its amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments.

1. Antimicrobial Activity

Research indicates that various glycerolipids exhibit antimicrobial properties. The fatty acid chains in this compound may disrupt microbial membranes, leading to cell lysis. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi by altering membrane integrity and function .

2. Anti-inflammatory Effects

Glycerolipids are known to modulate inflammatory responses in the body. The presence of long-chain fatty acids can influence the production of pro-inflammatory cytokines. Preliminary studies suggest that this compound may reduce inflammation by inhibiting pathways associated with inflammatory mediators .

3. Cell Signaling and Metabolism

Glycerolipids play a significant role in cellular signaling pathways. They can act as signaling molecules that influence various metabolic processes, including lipid metabolism and insulin sensitivity. The specific effects of this compound on these pathways require further investigation but suggest potential roles in metabolic disorders .

Study on Antimicrobial Properties

A study explored the antimicrobial effects of various glycerolipids, including this compound. The results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, highlighting its potential as a natural antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Study on Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of glycerolipids in a mouse model of inflammation. The administration of this compound resulted in reduced levels of TNF-alpha and IL-6, indicating a downregulation of inflammatory responses.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Glycerolipid Treatment | 80 | 120 |

The biological activity of this compound is likely mediated through several mechanisms:

- Membrane Disruption : The amphiphilic nature allows it to integrate into microbial membranes.

- Cytokine Modulation : Fatty acids can influence gene expression related to inflammation.

- Signal Transduction : Interactions with cellular receptors may alter metabolic pathways.

Eigenschaften

IUPAC Name |

2,3-di(dodecanoyloxy)propyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-25-28-31-34-40(43)46-37-38(47-41(44)35-32-29-26-22-18-15-12-9-6-3)36-45-39(42)33-30-27-24-21-17-14-11-8-5-2/h38H,4-37H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUUMIRCIBXLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404601, DTXSID101242260 | |

| Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60175-30-6, 65376-23-0 | |

| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60175-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

43.5 °C | |

| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.